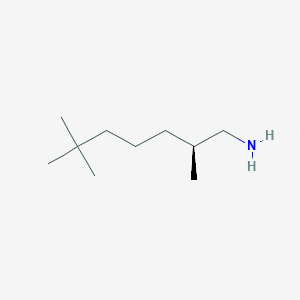

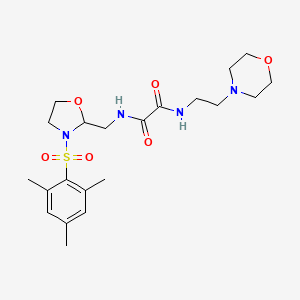

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound . It also contains a sulfonyl group and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The isoquinoline group would contribute to the aromaticity of the molecule, while the sulfonyl and benzamide groups would likely influence its reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, isoquinoline derivatives are known to exhibit antioomycete activity against certain pathogens . The presence of the sulfonyl and benzamide groups could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Isoquinoline derivatives generally have a high degree of aromaticity and stability .科学的研究の応用

Visible Light-Promoted Synthesis

The compound plays a role in the synthesis of heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, through a visible-light-promoted reaction. This method offers an efficient pathway to synthesize complex molecules that could have applications in drug development and material sciences (Liu et al., 2016).

Anticancer Activity

Compounds related to the structure, specifically phenylaminosulfanyl-1,4-naphthoquinone derivatives, have been evaluated for their cytotoxic activity against human cancer cell lines, demonstrating potential as anticancer agents (Ravichandiran et al., 2019).

Cyclization Reactions

The structural framework is involved in cyclization reactions, offering a route to synthesize highly functionalized 4-bromo-1,2-dihydroisoquinolines. Such reactions are crucial in organic synthesis, enabling the construction of complex molecules with potential applications in pharmaceuticals and materials science (He et al., 2016).

Synthesis of Bioactive Molecules

It contributes to the synthesis of various bioactive molecules, including antimicrobial, anti-inflammatory, and anticonvulsant agents. This highlights its role in the development of new therapeutic agents (Patel et al., 2009).

Polymer Science

The compound's derivatives are used in synthesizing soluble polyimides from aromatic tetracarboxylic dianhydrides, indicating its importance in creating materials with high thermal stability and mechanical strength, suitable for various industrial applications (Imai et al., 1984).

作用機序

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in

Pharmacokinetics

The compound has shown good cellular potency , suggesting that it may have favorable bioavailability

Result of Action

The inhibition of AKR1C3 by the compound can disrupt the normal function of this enzyme, potentially leading to therapeutic effects in diseases where AKR1C3 is implicated, such as breast and prostate cancer .

特性

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S2/c1-29-21-10-8-20(9-11-21)24-23(26)18-6-12-22(13-7-18)30(27,28)25-15-14-17-4-2-3-5-19(17)16-25/h2-13H,14-16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCKFVWFGXQFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(methylthio)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2469192.png)

![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)

![3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2469196.png)

![N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2469198.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2469200.png)

![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2469206.png)

![N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2469207.png)